6-Hydroxyphenprocoumon

Description

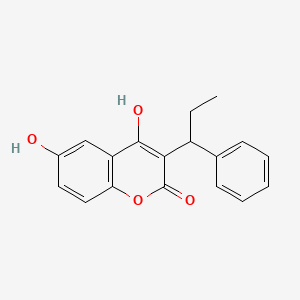

Structure

2D Structure

3D Structure

Properties

CAS No. |

55789-05-4 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

4,6-dihydroxy-3-(1-phenylpropyl)chromen-2-one |

InChI |

InChI=1S/C18H16O4/c1-2-13(11-6-4-3-5-7-11)16-17(20)14-10-12(19)8-9-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3 |

InChI Key |

BKRXPRMCBOAGQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O |

Origin of Product |

United States |

Enzymatic Formation and Metabolic Pathways of 6 Hydroxyphenprocoumon

Identification and Characterization as a Major Metabolite of Phenprocoumon (B610086)

6-Hydroxyphenprocoumon is identified as one of the principal metabolites resulting from the biotransformation of the anticoagulant phenprocoumon. nih.govnih.gov In studies analyzing the metabolic fate of phenprocoumon in humans, this compound, along with 4'-Hydroxyphenprocoumon and 7-Hydroxyphenprocoumon (B12668130), are consistently characterized as the major hydroxylated analogues. nih.govnih.gov These metabolites, together with the unchanged parent drug, account for virtually all of the drug-related material recovered in human studies. nih.gov The formation of this compound shows minimal stereoselectivity, with a reported S/R enantiomer ratio of approximately 0.85. nih.govnih.gov

Hydroxylated metabolites collectively constitute a significant portion—approximately 60%—of the recovered phenprocoumon dose, with the remaining 40% being the parent compound. nih.govnih.gov Among these, 7-Hydroxyphenprocoumon is the most abundant. nih.govnih.gov this compound represents a substantial fraction of the biotransformation, accounting for about 15.5% of an administered dose. nih.govnih.gov

Quantitative Contribution of Major Phenprocoumon Metabolites

| Metabolite | Percentage of Administered Dose | Stereoselectivity (S/R Ratio) |

|---|---|---|

| 7-Hydroxyphenprocoumon | 33.4% nih.govnih.gov | 1.69 nih.govnih.gov |

| This compound | 15.5% nih.govnih.gov | 0.85 nih.govnih.gov |

| 4'-Hydroxyphenprocoumon | 8.1% nih.govnih.gov | 2.86 nih.govnih.gov |

Cytochrome P450 (CYP) Isoenzyme Involvement in 6-Hydroxylation

The formation of this compound is primarily mediated by the cytochrome P450 (CYP) system of enzymes located in the liver. wikipedia.orgdrugbank.com In vitro studies utilizing human liver microsomes and recombinant enzymes have identified several specific CYP isoenzymes responsible for the hydroxylation of phenprocoumon at various positions, including the C-6 position. researchgate.netresearchgate.net

CYP2C9 is a major catalyst in the formation of this compound. researchgate.netresearchgate.netpharmgkb.org Experiments using monoclonal antibodies directed against single CYP2C enzymes have clearly indicated CYP2C9's role as a principal catalyst for both 6- and 7-hydroxylation of both phenprocoumon enantiomers. researchgate.net Recombinant CYP2C9 has been shown to be a high-affinity catalyst for this metabolic reaction. researchgate.net

Kinetic analyses of phenprocoumon hydroxylation in human liver microsomes reveal complex, multiphasic kinetics. researchgate.net Biphasic Eadie-Hofstee plots for the 6-hydroxylation of both phenprocoumon enantiomers indicate the involvement of more than one catalytic enzyme. researchgate.net This observation aligns with the identification of both high-affinity (primarily CYP2C9) and low-affinity (primarily CYP3A4) enzymatic activities. researchgate.net The kinetic parameters from these plots quantify the distinct contributions of these enzyme systems. researchgate.net

Mean Kinetic Constants for Phenprocoumon Hydroxylation

| Kinetic Parameter | Value (Mean +/- SD) |

|---|---|

| Km1 (Low Affinity) | 144.5 +/- 34.9 µM researchgate.net |

| Km2 (High Affinity) | 10.0 +/- 6.49 µM researchgate.net |

Correlation of Enzyme Activity and Expression with Hydroxylation Rates

The rate of this compound formation is significantly correlated with the activity and expression of specific cytochrome P450 enzymes. In vitro studies using human liver microsomes have identified CYP2C9 and CYP3A4 as the major catalysts for the hydroxylation of both (S)- and (R)-phenprocoumon. researchgate.net The rates of phenprocoumon hydroxylation show a significant correlation with both CYP2C9 and CYP3A4 activity and their expression levels. researchgate.net

Polymorphisms in the CYP2C9 gene, such as the CYP2C92 and CYP2C93 alleles, lead to decreased enzyme activity and consequently a lower metabolic capacity for phenprocoumon hydroxylation. researchgate.netnih.gov Carriers of the CYP2C93/3 genotype exhibit a markedly reduced formation of this compound. researchgate.netnih.gov Specifically, the area under the curve (AUC) for (R,S) 6-OH-phenprocoumon was found to be approximately 50% lower in individuals with the CYP2C93/3 genotype compared to those with the wild-type (1/1) genotype. researchgate.netnih.gov This demonstrates a direct link between genetic variations in CYP2C9, its enzymatic function, and the rate of this compound production. While CYP2C9 is a major catalyst, phenprocoumon metabolism is less dependent on this enzyme compared to other coumarin (B35378) anticoagulants because CYP3A4 also plays a significant role. researchgate.netnih.gov

Table 1: Impact of CYP2C9 Genotype on this compound Formation

| CYP2C9 Genotype | Relative AUC of (R,S) 6-OH-phenprocoumon | Reference |

|---|---|---|

| 1/1 (Wild-type) | ~100% | researchgate.net, nih.gov |

| 3/3 | ~50% | researchgate.net, nih.gov |

Stereoselectivity in this compound Formation

Phenprocoumon is administered as a racemic mixture of (S)- and (R)-enantiomers, which are metabolized at different rates.

Phase II Conjugation Pathways of this compound

Following hydroxylation, this compound undergoes Phase II metabolism, where it is conjugated with endogenous molecules to form more water-soluble compounds that can be readily excreted. researchgate.netdrughunter.com

Glucuronidation Mechanisms and Conjugate Identification

Glucuronidation is a major Phase II pathway for the elimination of hydroxylated phenprocoumon metabolites. researchgate.netnih.govnih.gov This process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of this compound, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org The resulting this compound glucuronide is more polar and is excreted in the urine. nih.govnih.gov Analysis of urine from patients treated with phenprocoumon has confirmed the presence of this compound as a conjugate. nih.gov It has been demonstrated that a significant portion of phenprocoumon metabolites are excreted in the glucuronide form. nih.gov

Sulfation Pathways and Corresponding Conjugate Characterization

In addition to glucuronidation, this compound can also undergo sulfation. nih.gov This pathway involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the metabolite. nih.gov This reaction is catalyzed by sulfotransferase (SULT) enzymes. drughunter.commdpi.com The resulting sulfate conjugates are highly water-soluble and are efficiently eliminated from the body. nih.gov A method for the determination of phenprocoumon metabolites, including their sulfate conjugates, in human urine has been developed, confirming sulfation as a relevant metabolic pathway. nih.gov

Table 2: Summary of Phase II Conjugation Pathways for this compound

| Pathway | Enzyme Family | Endogenous Substrate | Resulting Conjugate | Reference |

|---|---|---|---|---|

| Glucuronidation | UGTs | UDP-glucuronic acid | This compound glucuronide | nih.gov, nih.gov, wikipedia.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-Phenprocoumon |

| (S)-Phenprocoumon |

| Phenprocoumon |

| 4'-hydroxyphenprocoumon |

| 7-hydroxyphenprocoumon |

| (R,S) 6-OH-phenprocoumon |

| (R,S) 7-OH-phenprocoumon |

| Uridine diphosphate glucuronic acid |

| 3'-phosphoadenosine-5'-phosphosulfate |

| This compound glucuronide |

Molecular Mechanisms of Enzymatic Interaction Leading to 6 Hydroxyphenprocoumon

Substrate Binding Site Analysis for Phenprocoumon (B610086) Hydroxylation by CYP Enzymes

The orientation of phenprocoumon within the active site of CYP enzymes is the determining factor for which position on the molecule is hydroxylated. The active site of CYP2C9, the main enzyme in 6-hydroxyphenprocoumon formation, possesses distinct features that facilitate the binding of substrates like phenprocoumon. nih.gov Molecular modeling and in vitro metabolic studies have been employed to elucidate the precise nature of this binding pocket. scholarena.co

The active site of the CYP2C9 enzyme is hypothesized to contain at least two principal substrate binding sites that are crucial for orienting phenprocoumon for hydroxylation. nih.gov These are a π-stacking site that interacts with aromatic rings and an ionic binding site that interacts with organic anions. nih.gov The aromatic rings of the phenprocoumon molecule can engage in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, within the enzyme's active site. nih.govdntb.gov.ua This interaction helps to anchor the substrate in a specific conformation. dntb.gov.ua

Furthermore, an ionic binding site within the CYP2C9 active site is crucial for accommodating the anionic form of phenprocoumon. nih.gov This interaction helps to properly position the coumarin (B35378) nucleus. An additional electrostatic binding site is also thought to contribute to the orientation of coumarin-type molecules by interacting with the C2-carbonyl group of the coumarin structure. nih.gov The combination of these interactions—π-stacking, ionic, and electrostatic—positions the phenprocoumon molecule within the active site in such a way that the C6 position is presented to the heme catalytic center for oxidation.

Structural Determinants of Phenprocoumon Influencing 6-Hydroxylation by CYPs

The specific chemical structure of phenprocoumon is fundamental to its interaction with CYP enzymes and the subsequent 6-hydroxylation. Unlike the structurally similar anticoagulant warfarin (B611796), phenprocoumon interacts with CYP2C9 in a different structural state, which accounts for the significant differences in their metabolic profiles. nih.gov

Phenprocoumon, like other 4-hydroxycoumarins, can exist in different tautomeric forms, including a ring-closed (cyclic hemiketal) form and a ring-opened anionic form. nih.gov Compelling evidence from comparative metabolic studies indicates that the ring-opened anionic form of (S)-phenprocoumon is the primary structural configuration that interacts with the active site of CYP2C9. nih.gov This is in stark contrast to (S)-warfarin, which interacts with the enzyme predominantly in its ring-closed form. nih.gov The preference of CYP2C9 for the ring-opened anionic structure of phenprocoumon is a key determinant that influences the subsequent hydroxylation at the 6-position. This specific interaction ensures the correct alignment of the substrate for the metabolic reaction to occur efficiently. nih.gov

In Vitro Enzyme Inhibition and Induction Studies Affecting this compound Formation

The formation of this compound can be significantly altered by the presence of other substances that inhibit or induce the activity of the metabolizing enzymes, primarily CYP2C9 and CYP3A4. researchgate.netnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes are essential for identifying potential drug-drug interactions. nih.gov

Enzyme inhibition can lead to decreased metabolism of phenprocoumon, while induction can increase its clearance. nih.govtaylorandfrancis.com In vitro experiments have confirmed that phenprocoumon is a substrate for CYP2C9 by observing its metabolism in the presence and absence of a known CYP2C9 inhibitor, sulfaphenazole. nih.gov

Further in vitro studies have demonstrated that the combined inhibition of CYP2C9 and CYP3A4 is necessary to completely block the hydroxylation of phenprocoumon. researchgate.net For instance, the use of a CYP3A4-specific inhibitor (triacetyloleandomycin) combined with a monoclonal antibody that inhibits CYP2C enzymes resulted in the complete inhibition of phenprocoumon hydroxylation. researchgate.net Specifically, for (S)-phenprocoumon, the monoclonal antibody against CYP2C enzymes reduced its hydroxylation by approximately two-thirds, while the CYP3A4 inhibitor reduced it by about one-third. researchgate.net For the (R)-enantiomer, inhibition of CYP2C9 and CYP3A4 each reduced the 6- and 7-hydroxylation by about 50%. researchgate.net These findings underscore the dual roles of these enzymes in the formation of this compound.

Table 1: Relative Contribution of CYP Enzymes to the Formation of Phenprocoumon Metabolites

| Metabolite | Enzyme | Relative Percentage Involvement (%) |

|---|---|---|

| R-6-OH-phenprocoumon | CYP2C9 | 50 |

| CYP3A4 | 50 | |

| S-6-OH-phenprocoumon | CYP2C9 | 60 |

| CYP3A4 | 40 |

Table 2: Summary of In Vitro Inhibition Effects on (S)-Phenprocoumon Hydroxylation

| Inhibitor | Target Enzyme(s) | Observed Reduction in Hydroxylation |

|---|---|---|

| Monoclonal Antibody (mAb) | CYP2C8, 9, 18, 19 | ~67% |

| Triacetyloleandomycin (TAO) | CYP3A4 | ~33% |

| Combined mAb and TAO | CYP2C family and CYP3A4 | Complete Inhibition |

Analytical Methodologies for 6 Hydroxyphenprocoumon in Academic Research Studies

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical efforts to study 6-Hydroxyphenprocoumon. Various methods have been developed to achieve the necessary selectivity and sensitivity for its detection in plasma, urine, and other biological samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenprocoumon (B610086) and its hydroxylated metabolites, including this compound. nih.gov These methods typically involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

In a common setup, a C18 column is used for the chromatographic separation. nih.gov Detection is often achieved using ultraviolet (UV) and fluorescence detectors, which provide high selectivity and sensitivity for coumarin (B35378) derivatives. nih.gov HPLC methods have been successfully applied to quantify this compound in plasma and urine samples, revealing that it is present in much lower concentrations than the parent compound. nih.gov For instance, in pooled plasma from patients on phenprocoumon therapy, the concentration of this compound was found to be approximately 2 ng/ml, significantly lower than the parent drug concentration of 2000 ng/ml. nih.gov

Table 1: HPLC Methodological Parameters for Phenprocoumon Metabolite Analysis

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Reversed-phase Luna C18 column | nih.gov |

| Detection | Ultraviolet (UV) and Fluorescence | nih.gov |

| Application | Quantification of phenprocoumon and its 4'-, 6-, and 7-hydroxy metabolites in plasma and urine. | nih.govnih.gov |

| Observed Concentration (Plasma) | Approximately 2 ng/ml for this compound. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the identification of phenprocoumon metabolites. nih.gov This technique offers high resolving power and definitive mass identification. Due to the low volatility of hydroxylated coumarins, a derivatization step, typically methylation, is required before analysis. nih.gov

In these studies, after extraction from biological samples, the metabolites are methylated and then analyzed by quartz capillary GC-MS. nih.gov The mass spectrometer is often operated in electron impact (EI) and selective ion monitoring (SIM) modes to enhance sensitivity and specificity. This approach has been instrumental in confirming the identity of this compound, alongside other metabolites like 4'- and 7-hydroxyphenprocoumon (B12668130), in patient plasma. nih.gov

Phenprocoumon is administered as a racemate, and its enantiomers can exhibit different metabolic profiles. Therefore, stereospecific analysis is crucial. Enantioselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed to quantify the individual (R)- and (S)-enantiomers of phenprocoumon and its metabolites. nih.govnih.gov

These advanced methods often employ a chiral stationary phase, such as a Chira-Grom-2 column, to achieve separation of the stereoisomers. nih.gov The separated enantiomers are then detected by a triple-quadrupole mass spectrometer, typically in the selected reaction monitoring (SRM) mode, which provides excellent sensitivity and specificity. nih.govresearchgate.net Research using these techniques has shown that the formation of (S)-6-hydroxyphenprocoumon is influenced by CYP2C9 genotype. nih.gov Achiral-chiral LC-LC-MS/MS coupling has also been used to investigate the stereospecific pharmacokinetics of the monohydroxylated metabolites in human plasma, revealing changes in enantiomeric ratios over time. nih.gov

Table 2: Enantioselective LC-MS/MS Method Details

| Parameter | Description | Source |

|---|---|---|

| Technique | Enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry (LC/MS/MS) | nih.gov |

| Chiral Column | Chira-Grom-2 | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.govresearchgate.net |

| Application | Quantification of (R)- and (S)-phenprocoumon and analysis of their hydroxylated metabolites. | nih.govnih.gov |

| Key Finding | Formation of (S)-6-hydroxyphenprocoumon is affected by CYP2C9 genotype. | nih.gov |

Sample Preparation and Extraction Techniques for Research Samples

Effective sample preparation is a prerequisite for reliable chromatographic analysis, as it removes interfering substances from the biological matrix and concentrates the analyte of interest.

Solid-Phase Extraction (SPE) is a highly effective and widely adopted method for the extraction of this compound and other metabolites from plasma and urine. nih.govnih.gov It is considered superior to traditional liquid-liquid extraction (LLE) because it offers higher selectivity, precision, accuracy, and analytical recovery. nih.gov

The general SPE protocol involves conditioning the SPE cartridge (often a reversed-phase sorbent), loading the pre-treated biological sample (e.g., acidified plasma), washing the cartridge to remove interfering components, and finally eluting the analytes with an appropriate organic solvent. researchgate.net This simple and selective extraction scheme prepares a clean sample suitable for subsequent HPLC-MS analysis. nih.govsigmaaldrich.com Studies have reported average recoveries of 84% in plasma and 74% in urine for phenprocoumon and its metabolites using SPE. nih.gov

In biological systems, particularly in urine, drug metabolites like this compound are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion. researchgate.net To measure the total concentration of the metabolite (both conjugated and unconjugated forms), a hydrolysis step is necessary to cleave the glucuronide conjugate.

This is typically achieved through enzymatic treatment with β-glucuronidase. nih.govsigmaaldrich.com The urine sample is incubated with the enzyme under optimized pH and temperature conditions to ensure complete hydrolysis of the glucuronide conjugate back to the parent metabolite, this compound. sigmaaldrich.comcovachem.com Following hydrolysis, the sample can be further purified, often by SPE, before being analyzed by chromatography. This enzymatic deconjugation is a critical step for accurate quantification of the total metabolic output in urine samples. covachem.com

Validation of Analytical Methods for Research Applications

The validation of an analytical method ensures that it is suitable for its intended purpose. For this compound, this involves a rigorous assessment of several performance characteristics to guarantee that the data generated is reliable and reproducible.

A study by Ufer et al. details a validated HPLC-MS method for the simultaneous quantification of phenprocoumon and its monohydroxylated metabolites, including this compound, in human plasma and urine. nih.govresearchgate.net The validation of this method encompassed critical parameters such as sensitivity, specificity, and recovery.

Sensitivity , which determines the lowest concentration of an analyte that can be reliably measured, was established through the determination of the limit of detection (LOD) and the lower limit of quantification (LLOQ). For the metabolites of phenprocoumon, including this compound, the LLOQ was found to be ≤ 25 nM, while the LOD for all analytes was ≤ 2.5 nM. nih.govresearchgate.net

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of a selective solid-phase extraction scheme contributed to the high selectivity of the method. nih.govresearchgate.net

Recovery refers to the efficiency of the extraction process in recovering the analyte from the biological matrix. The average recovery for all analytes from plasma was determined to be 84% with a standard deviation of ± 3.7%. nih.govresearchgate.net

Below is an interactive data table summarizing the sensitivity and recovery findings for the analytical method for this compound and other related metabolites in human plasma.

| Validation Parameter | Value (for Metabolites) |

| Limit of Quantification (LLOQ) | ≤ 25 nM |

| Limit of Detection (LOD) | ≤ 2.5 nM |

| Average Recovery in Plasma | 84% (± 3.7) |

The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV). Accuracy refers to the closeness of the mean test results obtained by the method to the true value.

In the aforementioned study, both intra-day and inter-day precision and accuracy were evaluated for the quantification of phenprocoumon and its metabolites in plasma. The intra-day and inter-day coefficients of variation were found to be ≤ 8.6% and ≤ 10.6%, respectively, for plasma samples. nih.govresearchgate.net These values indicate a high degree of precision and reproducibility for the analytical method.

The following interactive data table presents the inter- and intra-day precision for the analysis of this compound and other metabolites in human plasma.

| Precision Parameter | Coefficient of Variation (CV) in Plasma |

| Intra-day Precision | ≤ 8.6% |

| Inter-day Precision | ≤ 10.6% |

Pharmacogenomic Research into 6 Hydroxyphenprocoumon Formation

Impact of CYP2C9 Genetic Polymorphisms on 6-Hydroxyphenprocoumon Concentrationsclinpgx.orgnih.govclinpgx.orgmdpi.com

Genetic polymorphisms in the CYP2C9 gene are a primary determinant of the variability in phenprocoumon (B610086) metabolism. clinpgx.orgmdpi.com These genetic variants, known as alleles, can result in an enzyme with reduced or altered activity, thereby affecting the rate at which phenprocoumon is converted to its hydroxylated metabolites. Studies have shown that individuals carrying certain variant alleles of CYP2C9 exhibit significantly different plasma and urine concentrations of this compound compared to those with the wild-type gene. nih.gov

Specifically, the CYP2C92 and CYP2C93 alleles are well-documented variants that lead to decreased enzyme function. researchgate.net Consequently, individuals who are carriers of these alleles demonstrate a reduced capacity to metabolize phenprocoumon. nih.govresearchgate.net This diminished metabolic activity directly translates to lower plasma and urine concentrations of metabolites like 4'-, 6-, and 7-hydroxyphenprocoumon (B12668130) in carriers of the CYP2C92 and *3 variants when compared to individuals homozygous for the wild-type allele (CYP2C91/*1). nih.gov

The presence of the CYP2C92 and CYP2C93 alleles is causally linked to a lower metabolic capacity for phenprocoumon hydroxylation. nih.govresearchgate.net These alleles result in a decreased rate of biotransformation of the parent drug into its metabolites. Research involving healthy volunteers who were carriers of these alleles showed a clear reduction in the formation of hydroxylated metabolites. nih.gov

The enzyme CYP2C9 is responsible for a significant portion of the 6-hydroxylation of both phenprocoumon enantiomers. The relative contribution of CYP2C9 to the formation of the 6-hydroxy metabolite differs between the S- and R-enantiomers of phenprocoumon. clinpgx.org

| Enantiomer | Metabolite | Contributing Enzymes (Relative Percentage) |

| S-phenprocoumon | S-6-OH-phenprocoumon | CYP2C9 (60%), CYP3A4 (40%) |

| R-phenprocoumon | R-6-OH-phenprocoumon | CYP2C9 (50%), CYP3A4 (50%) |

| Data adapted from Ufer, 2005. clinpgx.org |

This data underscores the substantial role of CYP2C9 in 6-hydroxylation. Therefore, the reduced activity associated with the CYP2C92 and CYP2C93 alleles directly impairs this specific metabolic pathway, leading to lower rates of this compound formation. nih.govresearchgate.net

The Area Under the Curve (AUC), a key pharmacokinetic parameter representing total drug exposure over time, for this compound is significantly affected by the CYP2C9 genotype. nih.govresearchgate.net Studies have quantified this effect, demonstrating a direct correlation between the presence of variant alleles and reduced metabolite exposure.

In a study with healthy volunteers, homozygous carriers of the CYP2C93 allele (CYP2C93/3) exhibited a median AUC for (R,S) 6-OH-phenprocoumon that was only about 50% of that observed in individuals with the homozygous wild-type genotype (CYP2C91/*1). nih.govresearchgate.net This finding provides concrete evidence of the functional impact of this genotype on the formation of the 6-hydroxy metabolite.

| CYP2C9 Genotype | Median AUC of (R,S) 6-OH-phenprocoumon (Compared to Wild-Type) |

| 1/1 (Wild-Type) | 100% |

| 3/3 | ~50% |

| Data from Kirchheiner et al., 2004. nih.govresearchgate.net |

This reduction in AUC for the metabolite is a direct consequence of the decreased metabolic clearance of the parent drug via the 6-hydroxylation pathway in individuals with reduced-function CYP2C9 alleles. nih.gov

Interindividual Variability in this compound Metabolism Attributable to Genetic Factorsclinpgx.org

Significant interindividual variability in drug response is a well-established phenomenon in clinical practice, and the metabolism of phenprocoumon is no exception. clinpgx.orgnih.gov A substantial portion of this variability can be attributed to genetic factors, particularly the polymorphisms within the CYP2C9 gene. clinpgx.orgnih.gov These genetic differences lead to distinct metabolic phenotypes among the population, ranging from normal (extensive) metabolizers to poor metabolizers. nih.gov

The genetic polymorphism of CYP2C9 is a major contributor to the differences observed in the pharmacokinetics of phenprocoumon. researchgate.net Individuals with genotypes conferring reduced enzyme activity, such as carriers of the CYP2C92 or CYP2C93 alleles, metabolize phenprocoumon more slowly. clinpgx.orgnih.gov This results in lower concentrations of its hydroxylated metabolites, including this compound, compared to individuals with the wild-type CYP2C91/1 genotype who have a higher metabolic capacity. clinpgx.orgresearchgate.net The differing rates of metabolite formation directly impact the pharmacokinetic profile of the drug, highlighting the importance of genetic factors in personalized medicine. nih.govnih.gov

Future Directions in 6 Hydroxyphenprocoumon Research

Exploration of Undiscovered Contributing Enzymes or Novel Metabolic Pathways

The formation of 6-hydroxyphenprocoumon is predominantly a result of Phase I metabolism, specifically hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. nih.gov In vitro studies have identified CYP2C9 and CYP3A4 as the main enzymes responsible for the hydroxylation of both the (S)- and (R)-enantiomers of phenprocoumon (B610086). nih.gov CYP2C9, in particular, is a major catalyst for the 6- and 7-hydroxylation for both enantiomers. nih.govresearchgate.net While CYP2C9 and CYP3A4 are primary contributors, other enzymes like CYP2C8 have been noted to play a role, particularly in (S)-4'-hydroxylation. nih.govresearchgate.net The metabolism of phenprocoumon is less dependent on CYP2C9 compared to other coumarins like warfarin (B611796), suggesting a greater contribution from other enzymes. researchgate.net

Future research should focus on identifying other minor or undiscovered enzymes that may contribute to the formation of this compound. While hydroxylation is the main route, accounting for about 60% of metabolites, other pathways could exist. clinpgx.orgnih.gov For instance, an 8'-hydroxy metabolite has been identified in vitro, though not detected in human studies, indicating the potential for other hydroxylation sites. clinpgx.org Furthermore, while phenprocoumon's metabolism is dominated by oxidation, analogous drugs like warfarin undergo minor metabolic pathways involving reduction. frontiersin.org Exploring whether phenprocoumon or its hydroxylated metabolites, including this compound, undergo reduction or other novel biotransformations represents a key area for future investigation.

Additionally, after hydroxylation, phenprocoumon metabolites undergo Phase II metabolism via glucuronidation before excretion. researchgate.netwikipedia.org The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the conjugation of this compound are not fully characterized. Given that the UGT superfamily includes many enzymes with diverse substrate specificities, identifying the specific UGTs involved is a critical next step. nih.govebmconsult.comcriver.com

Table 1: Enzymes Involved in Phenprocoumon Hydroxylation

| Metabolite | Enantiomer | Contributing Enzymes (Relative Percentage Involvement) |

|---|---|---|

| This compound | S-enantiomer | CYP2C9 (60%), CYP3A4 (40%) |

| This compound | R-enantiomer | CYP2C9 (50%), CYP3A4 (50%) |

| 7-hydroxyphenprocoumon (B12668130) | S-enantiomer | CYP2C9 (65%), CYP3A4 (35%) |

| 7-hydroxyphenprocoumon | R-enantiomer | CYP2C9 (50%), CYP3A4 (50%) |

| 4'-hydroxyphenprocoumon | S-enantiomer | CYP2C9 (30%), CYP3A4 (30%), CYP2C8 (30%) |

| 4'-hydroxyphenprocoumon | R-enantiomer | CYP3A4 (100%) |

Data adapted from Ufer, 2005. clinpgx.org

Advanced Computational Modeling for Precise Enzyme-Substrate Interaction Prediction

Understanding the precise interactions between phenprocoumon and the active sites of metabolizing enzymes like CYP2C9 is crucial for predicting metabolic outcomes. Advanced computational modeling offers powerful tools to elucidate these interactions at a molecular level. Techniques such as molecular docking and comparative molecular field analysis (CoMFA) can provide insights into why certain enzymes favor the formation of specific metabolites.

Studies on the structurally similar anticoagulant warfarin have demonstrated the utility of these methods. nih.gov Research has shown that the (S)-enantiomer of warfarin and phenprocoumon likely interact with the CYP2C9 active site in different structural forms, which could explain their distinct metabolic profiles. nih.gov Specifically, evidence suggests the ring-opened anionic form of (S)-phenprocoumon is the primary structure that interacts with the CYP2C9 active site. nih.gov

Future research should apply these advanced computational models specifically to the 6-hydroxylation of phenprocoumon. By creating detailed models of the CYP2C9 and CYP3A4 active sites, researchers can simulate the docking of both R- and S-phenprocoumon enantiomers. These simulations can predict binding affinities, orientation within the active site, and the likelihood of hydroxylation at the 6-position versus other positions. This approach could clarify why the formation of this compound shows little stereoselectivity compared to the formation of 4'- and 7-hydroxyphenprocoumon. nih.govnih.gov Such predictive models would be invaluable for understanding the impact of genetic variants (polymorphisms) in CYP enzymes on the metabolic pathway leading to this compound.

Development of Cutting-Edge Analytical Techniques for Enhanced Resolution and Sensitivity in Complex Biological Matrices

The identification and quantification of phenprocoumon and its metabolites, including this compound, have traditionally relied on analytical methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). nih.gov These techniques were instrumental in identifying the 4'-, 6-, and 7-hydroxy analogues as the major metabolites in human urine and feces. nih.gov

However, these methods may lack the sensitivity and resolution required to detect minor metabolites or to accurately quantify metabolites in complex biological matrices where concentrations are low. A significant challenge is that drug-related materials, including hydroxylated metabolites, are extensively conjugated in urine. nih.gov This requires additional steps to deconjugate the samples, which can introduce variability.

The future in this area lies in the development and application of more advanced analytical technologies. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) offer significantly higher sensitivity, specificity, and throughput. These cutting-edge methods could enable:

Detection of novel, low-abundance metabolites: Potentially uncovering previously unknown metabolic pathways.

Direct measurement of conjugated metabolites: Eliminating the need for enzymatic deconjugation and providing a more accurate profile of excreted products.

Improved spatial resolution: Allowing for the analysis of metabolite distribution in different tissues or cellular compartments.

Enhanced stereospecific analysis: More precise quantification of the S- and R-enantiomers of this compound, which is crucial given that metabolic rates can differ between enantiomers. clinpgx.org

By adopting these advanced analytical tools, researchers can achieve a more comprehensive and precise characterization of the complete metabolic fate of phenprocoumon.

Integration of Metabolomics and Pharmacogenomics for a Holistic Understanding of Phenprocoumon Biotransformation

The response to phenprocoumon varies significantly among individuals, a phenomenon attributed in part to genetic differences in metabolizing enzymes. researchgate.net The field of pharmacogenomics has identified that polymorphisms in the CYP2C9 gene, such as the CYP2C92 and CYP2C93 alleles, can lead to decreased metabolism of the drug. clinpgx.orgresearchgate.net

While pharmacogenomics provides insight into how genetic variations affect drug metabolism, it represents only one piece of the puzzle. Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, offers a functional readout of the physiological state and can capture the influence of genetic and environmental factors on drug biotransformation.

A holistic understanding of phenprocoumon biotransformation can be achieved by integrating these two fields. Future research should combine genomic data (specifically CYP2C9 and other relevant gene variants) with comprehensive metabolic profiling of individuals treated with phenprocoumon. This integrated "pharmacometabolomics" approach could:

Identify novel metabolic biomarkers: These biomarkers could predict an individual's metabolic phenotype (e.g., poor, intermediate, or extensive metabolizer) more accurately than genotyping alone.

Elucidate the complete metabolic network: By measuring all detectable metabolites simultaneously, researchers can map out the intricate network of phenprocoumon biotransformation and understand how it is perturbed by genetic variations.

Explain inter-individual variability: This approach can help explain why individuals with the same CYP2C9 genotype may still exhibit different metabolic profiles, potentially due to variations in other enzymes, gut microbiome activity, or environmental exposures.

Q & A

Q. What are the critical safety protocols for handling 6-Hydroxyphenprocoumon in laboratory settings?

- Methodological Answer: Safety protocols must address chemical exposure risks. Use tightly sealed goggles and impermeable gloves, though exact glove material recommendations depend on manufacturer testing for breakthrough times . Respiratory protection (e.g., NIOSH-approved masks) is required for prolonged exposure, with independent air supply for intensive handling . Document all safety measures, including equipment specifications (manufacturer, type) and exposure mitigation strategies, to ensure reproducibility .

Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) are standard for quantification. Validate methods using parameters like linearity (R² > 0.99), limit of detection (LOD < 10 ng/mL), and recovery rates (85–115%). Include instrument details (e.g., column type, mobile phase) and calibration standards in metadata to enable replication .

Q. How should researchers design preliminary dose-response studies for this compound?

- Methodological Answer: Use a log-scale concentration range (e.g., 1 nM–100 µM) to capture threshold effects. Include positive controls (e.g., warfarin for anticoagulant studies) and negative controls (vehicle-only). Document animal/cell line models, exposure duration, and endpoint assays (e.g., clotting time, enzyme activity). Statistical power analysis (α = 0.05, β = 0.2) ensures sample size adequacy .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved?

- Methodological Answer: Analyze variables such as incubation conditions (e.g., liver microsome source, NADPH concentration) and analytical methodologies (e.g., LC-MS vs. fluorometric assays). Conduct comparative studies using standardized protocols and report inter-lab variability. Use meta-analysis frameworks to reconcile discrepancies, citing parameters like half-life (t₁/₂) and intrinsic clearance (CLint) .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer: Document reaction conditions (temperature, solvent purity, catalyst loading) and purification steps (e.g., column chromatography gradients). Use nuclear magnetic resonance (NMR) and high-resolution MS for structural validation. Share raw spectral data and synthetic workflows in supplementary materials to enable replication .

Q. How can systematic reviews assess this compound’s pharmacological efficacy across studies?

- Methodological Answer: Follow PRISMA guidelines: Define inclusion criteria (e.g., in vivo studies, peer-reviewed journals), extract data into standardized tables (e.g., EC₅₀ values, model systems), and assess bias via Cochrane Risk of Tool . Use forest plots to visualize effect sizes and heterogeneity (I² statistic). Address publication bias via funnel plots .

Q. What experimental designs validate this compound’s mechanism of action in complex biological systems?

- Methodological Answer: Combine knockout models (e.g., CYP2C9-deficient mice) with isotopic tracing to track metabolite formation. Use orthogonal assays (e.g., surface plasmon resonance for binding affinity, CRISPR interference for target validation). Report negative results and confounding variables (e.g., plasma protein binding) to contextualize findings .

Methodological Frameworks

Q. How should researchers document metadata for this compound experiments to meet FAIR principles?

- Methodological Answer: Capture the “who, what, when, how, why” of data acquisition . Include:

- Who : Lab personnel credentials.

- What : Instrument models (e.g., Waters Acquity UPLC).

- When : Timestamps for critical steps.

- How : Protocols with version control.

- Why : Hypothesis/rationale to assess data context .

Q. What criteria distinguish high-quality vs. unreliable sources in literature reviews for this compound?

- Methodological Answer: Prioritize peer-reviewed journals (e.g., Med. Chem. Commun.) over non-academic sites. Validate claims via cross-referencing primary sources (e.g., original spectral data in supporting information). Exclude non-reproducible studies lacking methodological detail (e.g., unspecified LC conditions) .

Q. How to structure a research paper on this compound to meet journal standards?

- Methodological Answer:

Follow IMRaD format with: - Introduction : Hypothesis linking structure to activity (e.g., hydroxyl group’s role in CYP inhibition).

- Methods : Replicable protocols (e.g., synthesis steps, assay conditions).

- Results : Processed data tables (mean ± SD, n ≥ 3) and raw data in appendices .

- Discussion : Contextualize findings against literature contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.